Methyl (E)-3-ethoxyprop-2-enoate
Overview
Description
Methyl (E)-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C6H10O3. It is an ester derived from the reaction of methanol and (E)-3-ethoxyprop-2-enoic acid. This compound is characterized by its clear, colorless liquid form and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-ethoxyprop-2-enoate can be synthesized through the esterification of (E)-3-ethoxyprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(E)-3-ethoxyprop-2-enoic acid+methanolH2SO4Methyl (E)-3-ethoxyprop-2-enoate+water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-ethoxyprop-2-enoic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Hydrolysis: (E)-3-ethoxyprop-2-enoic acid and methanol.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohol.
Scientific Research Applications
Methyl (E)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of methyl (E)-3-ethoxyprop-2-enoate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release (E)-3-ethoxyprop-2-enoic acid and methanol, which can then participate in various metabolic pathways. The ester group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-ethoxyprop-2-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (E)-3-methoxyprop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (Z)-3-ethoxyprop-2-enoate: Geometric isomer with a different spatial arrangement of the ethoxy group.
Uniqueness
Methyl (E)-3-ethoxyprop-2-enoate is unique due to its specific ester group and (E)-configuration, which confer distinct reactivity and properties compared to its isomers and analogs. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-ethoxyprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHJGDKGXVOYKU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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